molecular formula C19H17NO4 B14314543 Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate CAS No. 112776-86-0

Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate

Cat. No.: B14314543
CAS No.: 112776-86-0
M. Wt: 323.3 g/mol
InChI Key: DZDUEMDCZCXDMQ-UHFFFAOYSA-N
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Description

Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with diethyl ester groups at the 2 and 6 positions and a phenylethynyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under ultrasonic irradiation to improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylate salts or other ester derivatives.

Scientific Research Applications

Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and bioactive molecules.

Properties

CAS No.

112776-86-0

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

diethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H17NO4/c1-3-23-18(21)16-12-15(11-10-14-8-6-5-7-9-14)13-17(20-16)19(22)24-4-2/h5-9,12-13H,3-4H2,1-2H3

InChI Key

DZDUEMDCZCXDMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C#CC2=CC=CC=C2

Origin of Product

United States

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